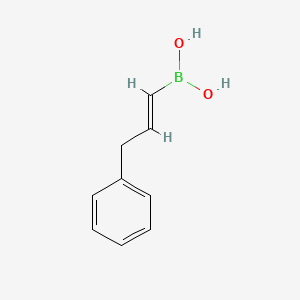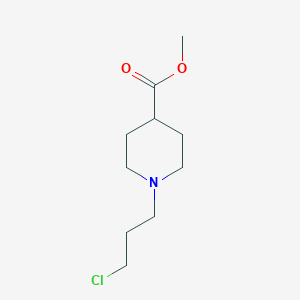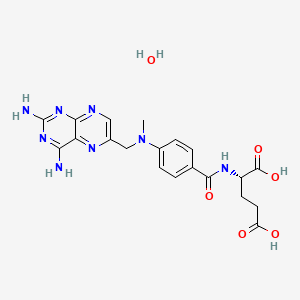![molecular formula C9H15NO2 B1148536 (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester CAS No. 133366-43-5](/img/structure/B1148536.png)
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester
描述
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester, also known as (−)-CPCA, is a chemical compound that belongs to the class of tropane derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of (−)-CPCA involves binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects depending on the location and function of the dopamine receptors in the brain. (−)-CPCA has been found to have a higher affinity for the DAT protein than other commonly used DAT inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (−)-CPCA are largely dependent on the location and function of the dopamine receptors in the brain. It has been found to increase locomotor activity in rats, which is a common measure of dopamine-related behavior. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward processing and addiction.
实验室实验的优点和局限性
One of the main advantages of (−)-CPCA for lab experiments is its high selectivity and potency for the DAT protein. This makes it a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders. However, one of the limitations of (−)-CPCA is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of (−)-CPCA in scientific research. One potential application is in the development of new treatments for dopamine-related disorders such as Parkinson's disease and addiction. Another potential direction is in the study of the role of dopamine in various brain regions and functions, such as reward processing, motivation, and learning. Additionally, (−)-CPCA could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
科学研究应用
(−)-CPCA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that is responsible for the reuptake of dopamine from the synapse. This makes (−)-CPCA a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders such as Parkinson's disease and addiction.
属性
IUPAC Name |
ethyl (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAHLRWSVMSEA-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN2CC[C@H]1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197015 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133444-97-0 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133444-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
